molecular formula C6H11BrS2 B12842952 2-(2-Bromoethyl)-1,3-dithiane

2-(2-Bromoethyl)-1,3-dithiane

Cat. No.: B12842952
M. Wt: 227.2 g/mol
InChI Key: RUWXEZPPLAHETC-UHFFFAOYSA-N
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Description

2-(2-Bromoethyl)-1,3-dithiane is an organic compound that belongs to the class of dithianes. Dithianes are sulfur-containing heterocycles that are widely used in organic synthesis due to their stability and versatility. The presence of a bromoethyl group in this compound makes it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromoethyl)-1,3-dithiane typically involves the reaction of 1,3-dithiane with 2-bromoethanol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically carried out under controlled temperature and pressure conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromoethyl)-1,3-dithiane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding ethyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Nucleophilic Substitution: The major products are substituted dithianes with various functional groups.

    Oxidation: The major products are sulfoxides or sulfones.

    Reduction: The major product is the ethyl derivative of 1,3-dithiane.

Mechanism of Action

The mechanism of action of 2-(2-Bromoethyl)-1,3-dithiane involves its ability to undergo nucleophilic substitution reactions. The bromoethyl group acts as a leaving group, allowing the compound to react with various nucleophiles. This reactivity makes it a valuable intermediate in the synthesis of complex molecules. The dithiane ring can also undergo oxidation and reduction reactions, further expanding its utility in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Bromoethyl)-1,3-dioxolane: Similar in structure but contains an oxygen atom in place of one of the sulfur atoms.

    2-(2-Bromoethyl)-1,3-oxathiane: Contains an oxygen atom in place of one of the sulfur atoms in the dithiane ring.

    2-(2-Bromoethyl)-1,3-dithiane-2-oxide: An oxidized form of this compound.

Uniqueness

This compound is unique due to its stability and versatility in chemical reactions. The presence of two sulfur atoms in the dithiane ring provides additional reactivity compared to similar compounds with oxygen atoms. This makes it a valuable intermediate in the synthesis of a wide range of organic molecules .

Properties

Molecular Formula

C6H11BrS2

Molecular Weight

227.2 g/mol

IUPAC Name

2-(2-bromoethyl)-1,3-dithiane

InChI

InChI=1S/C6H11BrS2/c7-3-2-6-8-4-1-5-9-6/h6H,1-5H2

InChI Key

RUWXEZPPLAHETC-UHFFFAOYSA-N

Canonical SMILES

C1CSC(SC1)CCBr

Origin of Product

United States

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